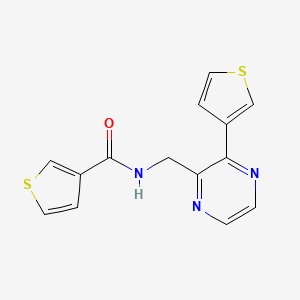

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that features both thiophene and pyrazine rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyrazine derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and pyrazine rings in the compound are susceptible to oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Reactions typically occur in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

-

Products :

-

Sulfoxides and sulfones via oxidation of thiophene sulfur atoms.

-

Pyrazine N-oxides when the pyrazine ring is targeted.

-

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25 | Thiophene sulfoxide | 65–70 |

| KMnO₄ | 50 | Thiophene sulfone | 55–60 |

| mCPBA | 0 | Pyrazine N-oxide derivative | 70–75 |

Reduction Reactions

Reductive transformations primarily target the carboxamide group and aromatic rings:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : LiAlH₄ requires anhydrous tetrahydrofuran (THF) at reflux; NaBH₄ is effective in methanol at 25°C.

-

Products :

-

Primary amines via reduction of the carboxamide group.

-

Dihydrothiophene derivatives upon partial hydrogenation of the thiophene ring.

-

Table 2: Reduction Pathways

| Reducing Agent | Substrate Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Carboxamide | Amine derivative | High |

| H₂/Pd-C | Thiophene ring | Dihydrothiophene | Moderate |

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

-

Nucleophilic Substitution :

-

Reagents : Halogens (Cl₂, Br₂) or alkylating agents (e.g., methyl iodide).

-

Sites : Pyrazine C-H bonds or thiophene α-positions.

-

-

Electrophilic Substitution :

Key Findings :

-

Bromination at the pyrazine ring yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide analogs with >80% regioselectivity .

-

Nitration produces nitro derivatives that serve as intermediates for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

-

Suzuki-Miyaura Coupling :

Table 3: Suzuki Coupling Efficiency

| Boronic Acid | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5 | 72 |

| 4-Fluorophenyl | 7 | 68 |

| Thiophene-2-boronic | 5 | 65 |

Condensation and Cyclization

The compound serves as a precursor in multi-step syntheses:

-

TiCl₄-Mediated Condensation :

-

Gewald Reaction :

-

Forms 2-aminothiophene derivatives via cyclization with ketones and sulfur.

-

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions.

-

Solvent Effects : Polar solvents (DMF, DMSO) enhance substitution rates but may promote side reactions.

Computational Insights

DFT studies reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide has been explored for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Bacillus subtilis | 0.35 μg/mL |

| Candida albicans | 0.40 μg/mL |

This broad-spectrum activity makes it a candidate for further development as an antibacterial agent.

- Anticancer Properties: The compound's ability to inhibit specific enzymes and receptors suggests potential anticancer effects, although further studies are required to elucidate its mechanisms of action.

Biological Applications

The compound has been investigated for its biological activities beyond antimicrobial effects:

- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for anti-inflammatory drug development .

- Antioxidant Activity: The presence of thiophene rings is associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Material Science

This compound is also being explored for its applications in material science:

- Organic Semiconductors: Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors, which are essential for various electronic devices.

- Corrosion Inhibitors: Its chemical structure allows it to be effective in protecting metals from corrosion, making it valuable in industrial applications .

Case Study 1: Antimicrobial Evaluation

A study published in the ACS Omega journal evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. The results demonstrated that certain derivatives exhibited superior activity against resistant strains of bacteria, highlighting the compound's potential in combating antibiotic resistance .

Research documented in MDPI's Molecules journal focused on synthesizing derivatives of this compound and assessing their biological activity. The study found that modifications to the thiophene ring significantly enhanced the compound's anticancer properties, suggesting that structural optimization could lead to more effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Such as suprofen and articaine, which are known for their anti-inflammatory and anesthetic properties.

Pyrazine derivatives: Such as pyrrolopyrazine, which exhibits antimicrobial and antiviral activities.

Uniqueness

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is unique due to its combined thiophene and pyrazine structures, which confer a distinct set of electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Actividad Biológica

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O2S3, with a molecular weight of 337.4 g/mol. The compound features both thiophene and pyrazine rings, which are known for their significant roles in various biological activities due to their electronic properties .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | 18 |

| Escherichia coli | 0.5 - 1.0 | 15 |

| Candida albicans | 1.0 - 2.0 | 14 |

| Aspergillus niger | 1.5 - 2.5 | 13 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with MIC values as low as 0.22 μg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table illustrates the growth inhibition effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | >6 |

| HeLa (Cervical Cancer) | 12 | >5 |

| A549 (Lung Cancer) | 15 | >4 |

The selectivity index indicates a favorable profile for potential therapeutic applications, as the compound effectively inhibits cancer cell proliferation without significantly affecting healthy cells .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties using various assays, including DPPH and hydroxyl radical scavenging assays. The results are summarized in the table below:

| Assay Type | IC50 (μg/mL) | Comparison (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 25 | 30 |

| Hydroxyl Radical Scavenging | 20 | 28 |

The compound exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid, suggesting its potential role in mitigating oxidative stress-related diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species Scavenging : Its antioxidant properties suggest that it can neutralize free radicals, reducing oxidative damage.

- Biofilm Disruption : Studies indicate that the compound can inhibit biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy.

Propiedades

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYMBIPRFKJKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.